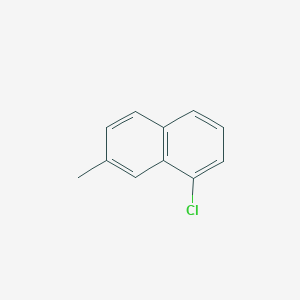

1-Chloro-7-methylnaphthalene

Description

Contextualizing Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are a class of aromatic compounds where one or more hydrogen atoms on the naphthalene bicyclic structure are replaced by halogen atoms. These derivatives are of considerable interest due to the influence of the halogen substituent on the reactivity and physical properties of the naphthalene ring system. The introduction of a halogen, such as chlorine, alters the electron density of the aromatic rings and provides a reactive site for various organic transformations.

The position of the halogen and other substituents on the naphthalene core dictates the isomer's specific characteristics. Naphthalene has two distinct positions for monosubstitution: the alpha (positions 1, 4, 5, and 8) and the beta (positions 2, 3, 6, and 7). In the case of 1-Chloro-7-methylnaphthalene, the chlorine atom occupies an alpha position, while the methyl group is at a beta position, leading to a specific isomeric configuration with distinct properties. Halogenation of the naphthalene core is a fundamental method for its functionalization, paving the way for the synthesis of more complex molecules. ijrpr.com

Significance in Contemporary Chemical Research

Functionalized naphthalenes, including their halogenated forms, are pivotal in various areas of chemical research. nih.gov They serve as crucial intermediates in the synthesis of a wide array of organic compounds, from pharmaceuticals and agrochemicals to dyes and materials for organic electronics. nih.gov The presence of a chloro substituent in 1-Chloro-7-methylnaphthalene makes it a valuable precursor for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The naphthalene scaffold itself is found in numerous natural products and biologically active molecules. Consequently, synthetic routes to specifically substituted naphthalenes are of high importance in medicinal chemistry and drug discovery. The unique electronic and photophysical properties of naphthalene derivatives also make them attractive for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Scope and Research Objectives

The primary objective of this article is to provide a detailed and scientifically accurate overview of 1-Chloro-7-methylnaphthalene, focusing exclusively on its chemical characteristics. This includes its physical and spectroscopic properties, and its potential role in advanced organic synthesis. The information presented is based on established principles of organic chemistry and data available for structurally related compounds.

A key goal is to present detailed research findings in a clear and organized manner, including the use of data tables to summarize key properties. This article will adhere strictly to the chemical nature of the compound, without venturing into dosage, administration, or safety profiles.

Detailed Research Findings

While specific research literature on 1-Chloro-7-methylnaphthalene is not extensively available, its chemical behavior can be inferred from the well-documented chemistry of related halogenated and methylated naphthalenes.

Physical and Chemical Properties

The physical properties of 1-Chloro-7-methylnaphthalene are influenced by its molecular weight and the nature of its substituents. The presence of the chlorine atom is expected to increase its boiling and melting points compared to 1-methylnaphthalene (B46632). The compound is anticipated to be a solid or a high-boiling liquid at room temperature and sparingly soluble in water but soluble in common organic solvents.

| Property | Value |

| Molecular Formula | C₁₁H₉Cl |

| Molecular Weight | 176.64 g/mol |

| CAS Number | 71778-30-8 |

Note: Some physical properties are estimated based on trends observed in similar compounds.

Spectroscopic Data

The structural elucidation of 1-Chloro-7-methylnaphthalene would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eleven unique signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine atom and the electron-donating nature of the methyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 176, along with a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic rings, and a C-Cl stretching vibration.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals for aromatic protons and a singlet for methyl protons. |

| ¹³C NMR | Eleven distinct signals for the carbon atoms. |

| Mass Spectrometry | Molecular ion peak (M⁺) around m/z 176 and an M+2 peak. |

| Infrared (IR) | Bands for aromatic C-H, methyl C-H, aromatic C=C, and C-Cl stretching. |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLSMMRNNCGXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Cl)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609549 | |

| Record name | 1-Chloro-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71778-30-8 | |

| Record name | 1-Chloro-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 Chloro 7 Methylnaphthalene

Oxidative Transformations

The oxidation of 1-Chloro-7-methylnaphthalene can proceed via different pathways, primarily involving the methyl group or the aromatic ring system. These reactions are crucial for the synthesis of functionalized derivatives, particularly naphthoquinones, which are a class of compounds with significant interest in medicinal chemistry. asianpubs.orgrsc.org

Pathways to Naphthoquinone Analogues

The conversion of 1-Chloro-7-methylnaphthalene and related substituted naphthalenes to naphthoquinone analogues is a key transformation. This can be achieved using various oxidizing agents which can target either the methyl group or the aromatic ring.

One plausible pathway involves the initial oxidation of the methyl group. For instance, studies on the oxidation of 1-methylnaphthalene (B46632) (1-MN) show it can be transformed into products like 1-naphthaldehyde (B104281). nih.gov This aldehyde could then undergo further oxidation. A more direct route to naphthoquinones involves the oxidative degradation of the ring system. The presence of the electron-donating methyl group and the electron-withdrawing chloro group influences the regioselectivity of the oxidation. Laboratory studies on the oxidation of 1-MN by hydroxyl radicals, which can be generated by various chemical systems, show the formation of 1,4-naphthoquinone. nih.govresearchgate.net This suggests a similar pathway is accessible for 1-Chloro-7-methylnaphthalene, likely leading to a chlorinated and methylated naphthoquinone derivative.

Common oxidizing agents used for such transformations are listed in the table below.

| Oxidizing Agent | Potential Product(s) from 1-Chloro-7-methylnaphthalene |

| Potassium Permanganate (KMnO₄) | 7-Chloro-1,4-naphthoquinone, 7-Chloronaphthalene-1-carboxylic acid |

| Chromium Trioxide (CrO₃) | 7-Chloro-1,4-naphthoquinone |

| Hydroxyl Radicals (•OH) | Hydroxylated intermediates, 7-Chloro-1,4-naphthoquinone |

Investigation of Oxidation Mechanisms

The mechanism of oxidation for substituted naphthalenes is complex and can be initiated at different sites. For methylnaphthalenes, two primary initial pathways are recognized: attack on the methyl group or attack on the aromatic ring. nih.gov

Methyl Group Oxidation: The oxidation can begin with the abstraction of a hydrogen atom from the methyl group, leading to a benzyl-type radical. In the presence of oxygen, this radical is converted to a peroxyl radical, which can then transform into an aldehyde (e.g., 7-chloro-1-naphthaldehyde). nih.gov

Ring Oxidation: Alternatively, the reaction can be initiated by the addition of an oxidizing species, such as a hydroxyl radical, to the aromatic ring. researchgate.netrsc.org For 1-methylnaphthalene, OH radical attack can lead to the formation of 4-hydroxy-4-methylnaphthalen-1-one, which can then eliminate the methyl group to yield 1,4-naphthoquinone. nih.gov In the case of 1-Chloro-7-methylnaphthalene, the presence of the chloro substituent would influence the position of the initial attack and the stability of the intermediates, but a similar pathway to a substituted naphthoquinone is expected. The oxidation of 2-methylnaphthalene (B46627) by Sphingomonas paucimobilis, for example, shows that dioxygenation can occur on the unsubstituted ring, leading to ring fission products. nih.gov

Reductive Processes and Hydro-Derivative Formation

The reduction of 1-Chloro-7-methylnaphthalene targets the aromatic system, leading to the formation of partially or fully saturated hydro-derivatives, such as tetralin or decalin analogues. These reactions are typically carried out using catalytic hydrogenation or chemical reducing agents. The reduction of the naphthalene (B1677914) core proceeds in a way that often preserves one of the aromatic rings until harsher conditions are applied. msu.edu

The expected products are derivatives of tetralin (1,2,3,4-tetrahydronaphthalene). Depending on the conditions, either the ring bearing the substituents or the unsubstituted ring could be reduced.

| Reducing Agent | Reaction Conditions | Expected Product(s) |

| H₂/Pd, Pt, or Ni catalyst | Moderate pressure and temperature | 1-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalene and/or 8-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent | Generally not effective for reducing aromatic rings, but can reduce other functional groups if present. |

| Sodium in liquid ammonia (B1221849) (Birch Reduction) | Alcohol co-solvent | Dihydro-naphthalene derivatives |

Electrophilic Aromatic Substitution Reactions

The introduction of new substituents onto the 1-Chloro-7-methylnaphthalene ring system via electrophilic aromatic substitution is governed by the directing effects of the existing chloro and methyl groups. libretexts.org Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution, and it preferentially reacts at the 1-position (alpha-position). libretexts.org

Chlorine Atom Substitution

In the context of electrophilic aromatic substitution on 1-Chloro-7-methylnaphthalene, the term "Chlorine Atom Substitution" refers to substitution occurring on the ring that bears the chlorine atom. The outcome of such reactions is determined by the combined influence of the activating methyl group and the deactivating but ortho-, para-directing chloro group. libretexts.org

Directing Effects: The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. The chlorine atom (-Cl) is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

Regioselectivity: In 1-Chloro-7-methylnaphthalene, the two substituents are on different rings.

The methyl group at C7 strongly activates the C8 and C6 positions.

The chloro group at C1 deactivates its ring but directs incoming electrophiles to the C2 and C4 positions.

Considering the higher intrinsic reactivity of the alpha-positions of naphthalene (C4, C5, C8), substitution is most likely to occur at positions activated by the methyl group and least deactivated by the chloro group. The C8 position is strongly activated by the C7-methyl group. The C4 position is an alpha-position that is para to the C1-chloro group. Therefore, a mixture of products is likely, with substitution favored at positions 4 and 8.

It is also noteworthy that the chlorine atom itself can be replaced in nucleophilic aromatic substitution reactions, although this falls outside the scope of electrophilic substitution. asianpubs.org

Effect of Substituents on Reaction Kinetics

The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents already present on the aromatic ring. libretexts.org Activating groups increase the reaction rate compared to benzene or unsubstituted naphthalene, while deactivating groups decrease it. libretexts.org

In 1-Chloro-7-methylnaphthalene, these two effects are in opposition.

Activating Effect: The methyl group (-CH₃) is an electron-donating group (EDG) that enriches the naphthalene ring with electron density, making it more susceptible to attack by electrophiles and thus increasing the reaction rate. msu.edu

Deactivating Effect: The chlorine atom (-Cl) is an electron-withdrawing group (EWG) through induction, which reduces the electron density of the ring system, making it less reactive towards electrophiles and thus slowing the reaction rate. Halogens are unique in that they are deactivating yet direct ortho/para. libretexts.org

| Substituent | Type | Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Activating (Electron-Donating) | Increases reaction rate | Ortho, Para |

| -Cl (Chloro) | Deactivating (Electron-Withdrawing) | Decreases reaction rate | Ortho, Para |

Role as a Chemical Intermediate in Complex Molecule Synthesis

1-Chloro-7-methylnaphthalene serves as a versatile building block in organic synthesis, providing a naphthalene scaffold with distinct substitution patterns that can be further elaborated. Its reactivity is primarily centered around the chloro and methyl substituents, as well as the aromatic ring system itself, allowing for its use as a precursor in the synthesis of more complex molecules.

While direct, documented syntheses starting from 1-chloro-7-methylnaphthalene are not extensively detailed in readily available literature, its structure makes it a plausible precursor for the synthesis of 7-methyl-1-naphthaldehyde and 7-methyl-1-naphthoic acid. The key transformation involves the conversion of the chloro group at the 1-position into a carbonyl functional group.

A primary method to achieve this is through the formation of a Grignard reagent. The reaction of 1-chloro-7-methylnaphthalene with magnesium metal would yield 7-methyl-1-naphthylmagnesium chloride. This organometallic intermediate is highly reactive and can be used to form the target aldehyde and carboxylic acid.

Synthesis of 7-methyl-1-naphthaldehyde: The Grignard reagent can be reacted with a suitable formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, followed by acidic workup, to introduce the aldehyde group at the 1-position.

Synthesis of 7-methyl-1-naphthoic acid: Carboxylation of the Grignard reagent by treating it with carbon dioxide (either as a gas or in solid form as dry ice), followed by acidification, would yield 7-methyl-1-naphthoic acid. stenutz.eugoogle.com This pathway is a standard and effective method for converting aryl halides to carboxylic acids.

These proposed pathways are analogous to well-established methods for the synthesis of unsubstituted 1-naphthaldehyde and 1-naphthoic acid from their corresponding halo-naphthalene precursors. google.comorgsyn.org

Table 1: Proposed Synthetic Pathways for Aldehyde and Carboxylic Acid Synthesis

| Starting Material | Intermediate | Reagent(s) | Product |

|---|---|---|---|

| 1-Chloro-7-methylnaphthalene | 7-methyl-1-naphthylmagnesium chloride | 1. Mg2. N,N-Dimethylformamide (DMF)3. H₃O⁺ | 7-methyl-1-naphthaldehyde |

Following similar synthetic logic, 1-chloro-7-methylnaphthalene can be considered a starting point for the synthesis of 7-methyl-1-naphthylacetic acid, a compound recognized as an inhibitor of auxin transport in plants. medchemexpress.com The synthesis of the parent compound, 1-naphthaleneacetic acid, often proceeds from 1-chloromethylnaphthalene, which is first converted to 1-naphthaleneacetonitrile by reaction with an alkali metal cyanide, followed by hydrolysis of the nitrile group. google.combu.edu

To synthesize 7-methyl-1-naphthylacetic acid from 1-chloro-7-methylnaphthalene, a multi-step process would be required. A plausible route would first involve the conversion of the chloro group to a chloromethyl group, which can then undergo the established nitrile formation and hydrolysis sequence.

A potential synthetic sequence is outlined below:

Formylation: Conversion of 1-chloro-7-methylnaphthalene to 7-methyl-1-naphthaldehyde, as described in the previous section.

Reduction: Reduction of the aldehyde to the corresponding alcohol, 7-methyl-1-naphthalenemethanol, using a reducing agent like sodium borohydride.

Chlorination: Conversion of the alcohol to 7-methyl-1-chloromethylnaphthalene using a chlorinating agent such as thionyl chloride or hydrochloric acid.

Cyanation: Reaction of the chloromethyl derivative with sodium or potassium cyanide to form 7-methyl-1-naphthaleneacetonitrile.

Hydrolysis: Acidic or basic hydrolysis of the nitrile to yield the final product, 7-methyl-1-naphthylacetic acid.

Table 2: Plausible Multi-Step Synthesis of 7-methyl-1-naphthylacetic acid

| Step | Intermediate Product | Key Reagents |

|---|---|---|

| 1 | 7-methyl-1-naphthaldehyde | 1. Mg2. DMF |

| 2 | 7-methyl-1-naphthalenemethanol | NaBH₄ |

| 3 | 7-methyl-1-chloromethylnaphthalene | SOCl₂ |

| 4 | 7-methyl-1-naphthaleneacetonitrile | NaCN or KCN |

Derivatives of naphthalene, such as chloromethylnaphthalenes, are utilized as alkylating agents to functionalize the nitrogen atoms of polyazamacrocycles. This derivatization introduces bulky, rigid, and potentially fluorescent naphthalenyl groups onto the macrocycle framework, which can influence the steric and electronic properties of the resulting molecule and its metal complexes.

A study on the derivatization of meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (commonly known as "tet A") with 1-chloromethylnaphthalene provides a clear example of this application. nih.gov In this research, 1-chloromethylnaphthalene was reacted with tet A in a refluxing solvent mixture in the presence of a base (sodium carbonate) to neutralize the HCl generated. nih.gov The reaction proceeds via nucleophilic substitution, where the secondary amine nitrogens of the macrocycle attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. nih.gov

Interestingly, the study found that even with a stoichiometric excess of 1-chloromethylnaphthalene and prolonged reaction times, only the di-substituted product was formed. The substitution occurred specifically at the N-1 and N-8 positions. This selectivity was attributed to the significant steric hindrance imposed by the geminal dimethyl groups on the macrocycle, which prevents further substitution at the N-4 and N-11 positions. nih.gov The resulting pendant naphthalene groups were found to fold over the face of the macrocycle. nih.gov This research demonstrates how substituted naphthalenes like 1-chloro-7-methylnaphthalene can be used to create sterically controlled, complex macrocyclic structures.

Table 3: Research Findings on Polyazamacrocycle Derivatization

| Parameter | Details |

|---|---|

| Macrocycle | meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (tet A) |

| Alkylating Agent | 1-Chloromethylnaphthalene |

| Reaction Type | Nucleophilic Substitution |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Tetrahydrofuran (THF), Methanol (B129727), and Water |

| Conditions | Reflux for 24 hours |

| Product | 1,8-di-(1-methylnaphthalene) derivative of tet A |

| Key Finding | Steric hindrance from geminal dimethyl groups limited substitution to two of the four available nitrogen atoms, yielding a di-substituted product. nih.gov |

Spectroscopic and Advanced Analytical Characterization of 1 Chloro 7 Methylnaphthalene and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of 1-chloro-7-methylnaphthalene from complex mixtures and for the assessment of its purity. Both gas and liquid chromatography are powerful tools for analyzing substituted naphthalenes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a highly effective technique for the analysis of semi-volatile compounds like chloromethylnaphthalenes. The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry allows for the confident identification and quantification of isomers.

In a typical GC-MS analysis of 1-chloro-7-methylnaphthalene, a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane, would be employed. The separation of isomers is influenced by factors like boiling point and molecular geometry. The mass spectrometer would likely be operated in electron ionization (EI) mode. The resulting mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a monochlorinated compound, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Key fragmentation patterns for 1-chloro-7-methylnaphthalene would involve the loss of a chlorine atom ([M-Cl]⁺), a methyl group ([M-CH₃]⁺), or HCl ([M-HCl]⁺). These fragmentation patterns are crucial for the structural confirmation of the analyte. researchgate.net

Table 1: Predicted GC-MS Data for 1-Chloro-7-methylnaphthalene

| Parameter | Expected Value |

|---|---|

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z 176 |

| Key Fragments | m/z 141, 161, 140 |

Note: The retention time is hypothetical and would vary based on the specific GC column and temperature program used. The fragmentation pattern is predicted based on common fragmentation pathways for similar compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography offers a complementary separation technique, particularly for less volatile derivatives or for preparative scale purification. For the analysis of 1-chloro-7-methylnaphthalene, a reversed-phase HPLC method is generally preferred.

A common setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. google.com The separation of different chloromethylnaphthalene isomers is achieved based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. Detection is typically performed using a UV detector, often set at a wavelength where naphthalenic compounds exhibit strong absorbance, such as 254 nm. rsc.org The retention time of 1-chloro-7-methylnaphthalene would be specific to the exact conditions, including the mobile phase composition, flow rate, and column temperature.

Table 2: Illustrative HPLC Parameters for 1-Chloro-7-methylnaphthalene Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Isomer-specific |

Note: The conditions and retention time are illustrative and would require optimization for a specific analytical method.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-chloro-7-methylnaphthalene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-chloro-7-methylnaphthalene is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the positions of the chloro and methyl substituents on the naphthalene (B1677914) ring. The chlorine atom, being electronegative, will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The methyl group, being electron-donating, will have a shielding effect on nearby protons.

The aromatic region of the spectrum will likely display a complex pattern of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The methyl group will appear as a singlet in the upfield region of the spectrum. The integration of the signals will correspond to the number of protons in each environment (e.g., a 3H singlet for the methyl group).

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 1-Chloro-7-methylnaphthalene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.5 | Singlet |

| Aromatic H | 7.0 - 8.2 | Multiplet |

Note: These are estimated chemical shifts in CDCl₃. Actual values may vary depending on the solvent and instrument frequency. The aromatic region will consist of several distinct signals for each proton on the naphthalene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-chloro-7-methylnaphthalene, 11 distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the chlorine atom (C-1) will be significantly deshielded and appear at a high chemical shift. The carbon of the methyl group will be found in the upfield region.

The quaternary carbons (those not bonded to any hydrogen) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Chloro-7-methylnaphthalene

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~21 |

| Aromatic CH | 120 - 130 |

| Aromatic C-Cl | ~132 |

| Aromatic C-quat | 130 - 140 |

Note: These are estimated chemical shifts in CDCl₃. The exact assignment of each aromatic carbon would require 2D NMR experiments such as HSQC and HMBC.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For 1-chloro-7-methylnaphthalene, the FTIR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations, C=C stretching vibrations of the naphthalene ring, C-Cl stretching, and C-H stretching and bending of the methyl group. researchgate.netresearchgate.net

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are often observed in the 700-900 cm⁻¹ range and can be diagnostic of the substitution pattern on the aromatic ring. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The methyl group will show characteristic C-H stretching bands around 2900-3000 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Table 5: Expected Vibrational Frequencies for 1-Chloro-7-methylnaphthalene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Methyl C-H Bend | 1375, 1450 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

Note: These are general ranges for the expected vibrational modes. The exact peak positions and intensities can provide a unique fingerprint for the compound.

Electronic Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within 1-chloro-7-methylnaphthalene. The UV-Vis spectrum is dictated by the π-electron system of the naphthalene core, with the chloro and methyl substituents acting as auxochromes that can modify the absorption characteristics.

The parent compound, naphthalene, exhibits a characteristic UV absorption spectrum with distinct bands. The introduction of substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. A chloro group, being an electron-withdrawing group with lone pairs of electrons, can induce a bathochromic (red) shift and a hyperchromic effect on the absorption bands of the naphthalene chromophore. Similarly, a methyl group, which is weakly electron-donating, can also contribute to a red shift of the absorption maxima.

For instance, 1-chloronaphthalene (B1664548) shows absorption maxima at approximately 224 nm and 284 nm nih.gov. 1-methylnaphthalene (B46632) exhibits absorption maxima at around 279 nm and 314 nm nih.gov. Therefore, the UV-Vis spectrum of 1-chloro-7-methylnaphthalene is expected to show complex absorption patterns resulting from the combined effects of both substituents on the naphthalene electronic structure. The precise λmax values will depend on the interplay of the electronic effects of the chloro and methyl groups at their respective positions.

| Compound | Absorption Maxima (λmax) in Dioxane (nm) |

| 1-Methylnaphthalene | 267, 279, 314 nih.gov |

| 1-Chloronaphthalene | 224, 274, 284 nih.gov |

Fluorescence spectroscopy provides insights into the photophysical deactivation pathways of the excited electronic states of 1-chloro-7-methylnaphthalene. Naphthalene and its derivatives are known to be fluorescent, and the emission properties are sensitive to the nature and position of substituents. The introduction of a methyl group generally enhances fluorescence, while a heavy atom like chlorine can decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Fluorescence quenching studies can be conducted to investigate the interaction of 1-chloro-7-methylnaphthalene with other molecules (quenchers). Quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies can provide information about the accessibility of the fluorophore to the quencher and the mechanism of quenching (e.g., collisional or static).

Common quenchers for polycyclic aromatic hydrocarbons (PAHs) include nitromethane (B149229) and amines. leidenuniv.nlnih.gov The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. These studies can reveal details about the excited-state dynamics and the microenvironment of the fluorescent molecule. The quenching of PAH fluorescence by nitromethane can be selective for alternant PAHs. acs.org

| Property | Expected Influence of Substituents |

| Fluorescence Intensity | The methyl group tends to increase fluorescence, while the chloro group may decrease it due to the heavy-atom effect. |

| Emission Wavelength | Substituents can cause shifts in the emission maximum. |

| Fluorescence Quenching | Susceptible to quenching by molecules like nitromethane and amines, providing insights into excited-state interactions. leidenuniv.nlnih.gov |

Advanced Sample Preparation and Extraction Methods for Analysis

For the analysis of 1-chloro-7-methylnaphthalene in complex environmental or biological matrices, efficient sample preparation is paramount. Pressurized Solvent Extraction (PSE), also known as Pressurized Liquid Extraction (PLE), is a highly effective technique for extracting semivolatile organic compounds like chloronaphthalenes from solid samples. PSE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption compared to traditional methods like Soxhlet extraction.

Following extraction, the resulting extract often requires a cleanup step to remove interfering co-extracted matrix components. Solid Phase Extraction (SPE) is a widely used technique for this purpose. SPE involves passing the extract through a solid adsorbent that selectively retains either the analytes of interest or the interfering compounds. For chloronaphthalenes, common SPE sorbents include silica (B1680970) or Florisil, which can effectively separate these relatively nonpolar compounds from more polar matrix interferences. The choice of solvents for conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the target analytes is critical for achieving high recovery and a clean extract.

| Technique | Principle | Application for 1-Chloro-7-methylnaphthalene |

| Pressurized Solvent Extraction (PSE) | Extraction with solvents at elevated temperatures and pressures to enhance efficiency and reduce extraction time. | Efficiently extracts the compound from solid matrices like soil, sediment, and tissue. |

| Solid Phase Extraction (SPE) | Separation based on the partitioning of analytes between a solid sorbent and a liquid phase. | Cleans up the crude extract from PSE by removing interfering matrix components prior to chromatographic analysis. |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is another valuable technique for the cleanup of complex sample extracts containing 1-chloro-7-methylnaphthalene. SEC separates molecules based on their hydrodynamic volume in solution. The stationary phase consists of porous particles with a specific pore size distribution.

When an extract is passed through an SEC column, large matrix components, such as lipids and humic substances, are excluded from the pores of the stationary phase and elute first. Smaller molecules, like 1-chloro-7-methylnaphthalene, can penetrate the pores to varying degrees, resulting in a longer retention time. This allows for the effective separation of the target analyte from high-molecular-weight interferences. SEC is particularly useful for the cleanup of extracts from fatty tissues or other complex biological and environmental samples. It is often used as a preliminary cleanup step before further purification by techniques like SPE or analysis by gas or liquid chromatography.

| Technique | Separation Principle | Role in Analysis of 1-Chloro-7-methylnaphthalene |

| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size (hydrodynamic volume) by differential elution from a porous stationary phase. | Removes large, co-extracted matrix components (e.g., lipids, polymers) from the sample extract, reducing matrix effects in subsequent analysis. |

Computational Chemistry and Theoretical Investigations of 1 Chloro 7 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems. By applying DFT, one can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For a molecule like 1-chloro-7-methylnaphthalene, DFT calculations would reveal how the chloro and methyl substituents influence the electron distribution across the naphthalene (B1677914) ring system. The superdelocalizability, a measure of available electron density on an atom, can be calculated to quantify the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack. nih.gov While specific DFT studies on 1-chloro-7-methylnaphthalene are not prevalent in the literature, data from related compounds show the utility of this approach. For instance, studies on similar halogenated naphthalenes utilize DFT to analyze molecular geometry and electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Chloro-7-methylnaphthalene

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measures overall polarity of the molecule |

Note: This table is illustrative and presents typical values for a molecule of this type to demonstrate the data generated from DFT calculations.

DFT is also a powerful tool for mapping out potential chemical reactions. By calculating the potential energy surface for a proposed reaction, scientists can identify the most likely pathways, intermediate structures, and the high-energy transition states that must be overcome for the reaction to proceed.

For example, in electrophilic aromatic substitution reactions, DFT can predict whether an incoming electrophile will preferentially add to a specific position on the naphthalene ring. It can also model oxidation or reduction reactions. A theoretical study on the related compound 1-bromo-2-methylnaphthalene (B105000) used DFT calculations to investigate the mechanism of its electrochemical reduction. lanl.gov The study mapped the potential energy surface for the dissociation of the carbon-bromine bond, identifying the transition state and the energy required for the reaction to occur. lanl.gov A similar approach for 1-chloro-7-methylnaphthalene could elucidate mechanisms for its degradation or its transformation into other compounds, which is vital for understanding its environmental fate and potential for synthetic applications. researchgate.net

Molecular Dynamics Simulations for Conformation and Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to predict how a molecule moves and changes shape over time. MD simulations apply classical mechanics to model the dynamic behavior of atoms and molecules.

For a semi-flexible molecule like 1-chloro-7-methylnaphthalene, MD simulations can reveal the preferred conformations (spatial arrangements of atoms) and the rotational freedom of the methyl group. When placed in a simulated environment, such as a box of water molecules or a lipid bilayer, MD can show how the molecule interacts with its surroundings. nih.govnih.gov The stability of these interactions can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) over the course of the simulation, which indicates how much the molecule's conformation deviates from its initial state. nih.gov These simulations are crucial for understanding how the compound might behave in a biological system, for example, how it might orient itself within a cell membrane or a protein's binding pocket. nih.gov

Computational Solvent Modeling (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a sophisticated method for predicting the thermodynamic properties of fluids and solutions. zenodo.org It combines quantum chemical calculations (typically DFT) with statistical thermodynamics to predict properties in liquid-phase systems. researchgate.net

The process begins with a quantum chemical calculation where the molecule of interest is placed in a virtual conductor. researchgate.net This induces a polarization charge density on the molecular surface, which is then represented as a "sigma-profile" (σ-profile). This profile is essentially a histogram of the molecule's surface polarity. researchgate.net By comparing the σ-profiles of a solute and a solvent, COSMO-RS can accurately predict a wide range of thermodynamic properties without experimental data. zenodo.org

For 1-chloro-7-methylnaphthalene, COSMO-RS could predict:

Solubility in various organic solvents and water.

Partition coefficients , such as the octanol-water partition coefficient (log P), which is a key parameter in environmental science and pharmacology. scm.com

Vapor pressure and boiling point . scm.com

Activity coefficients , which describe the deviation from ideal behavior in a mixture.

This information is invaluable for chemical engineers designing separation processes or for scientists selecting appropriate solvents for a reaction. researchgate.net

Table 2: Illustrative COSMO-RS Prediction of Solubility for 1-Chloro-7-methylnaphthalene at 298.15 K

| Solvent | Predicted Solubility (mole fraction) | Solvent Type |

| Hexane | 0.15 | Non-polar |

| Toluene | 0.25 | Aromatic |

| Ethanol | 0.05 | Polar Protic |

| Water | 1.0 x 10⁻⁵ | Polar Protic |

Note: This table is for illustrative purposes to show the type of data generated by COSMO-RS models.

Prediction of Chemical Properties and Environmental Fate Parameters

Beyond specialized methods like COSMO-RS, a variety of computational tools exist to predict key physicochemical properties and environmental fate parameters based on a molecule's structure. These methods often use Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that correlate a molecule's structure with a specific property. nih.gov

Software like the EPA's EPI Suite™ can estimate numerous parameters crucial for environmental risk assessment. epa.gov For 1-chloro-7-methylnaphthalene, these models can provide rapid estimates of properties that would otherwise be time-consuming to measure experimentally. nih.gov

Table 3: Computationally Predicted Properties of 1-Chloro-7-methylnaphthalene

| Property | Value | Method/Source | Significance |

| Molecular Weight | 176.64 g/mol | Computed by PubChem | Basic physical property nih.gov |

| XLogP3 | 4.5 | Computed by XLogP3 | Predicts hydrophobicity and bioaccumulation potential nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs | Indicates inability to donate hydrogen bonds nih.gov |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs | Indicates inability to accept hydrogen bonds nih.gov |

| Soil Adsorption Coeff. (Koc) | Predicted High | QSAR Models | Predicts tendency to adsorb to soil/sediment epa.gov |

| Bioconcentration Factor (BCF) | Predicted Moderate | QSAR Models | Predicts accumulation in aquatic organisms nih.gov |

| Biodegradability | Predicted to be slow | QSAR Models | Estimates persistence in the environment epa.gov |

Values are sourced from PubChem and reflect predictions from established computational models. nih.gov Italicized values indicate qualitative predictions from typical QSAR models.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is a cornerstone of drug discovery and is also used in toxicology to identify potential molecular targets with which a compound might interfere. nih.gov

In a docking study involving 1-chloro-7-methylnaphthalene, the molecule would be computationally placed into the binding site of a specific protein. A scoring function then evaluates thousands of possible binding poses, estimating the binding affinity (often expressed in kcal/mol). The best-scoring poses reveal the most likely binding mode and identify the key intermolecular interactions, such as hydrophobic interactions, van der Waals forces, and pi-stacking, that stabilize the complex. nih.gov

While no specific docking studies have been published for 1-chloro-7-methylnaphthalene, this technique could be used to screen it against various enzymes or receptors to predict potential biological activity or toxicity mechanisms. For example, docking it against cytochrome P450 enzymes could provide insight into its metabolic pathways.

Table 4: Hypothetical Molecular Docking Results for 1-Chloro-7-methylnaphthalene

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cytochrome P450 1A1 | -7.8 | PHE-224, LEU-315, VAL-382 |

| Aryl Hydrocarbon Receptor | -8.2 | TYR-322, HIS-337, MET-340 |

Note: This table is purely hypothetical and serves to illustrate the data and insights gained from a molecular docking experiment.

Environmental Occurrence, Transport, and Degradation Pathways of Chlorinated Naphthalenes As a Class

Environmental Distribution and Mobility

Bioaccumulation Potential in Aquatic Ecosystems

The lipophilic (fat-loving) nature of chlorinated naphthalenes is a key factor in their tendency to bioaccumulate in the fatty tissues of living organisms. ethz.chwikipedia.orgcdc.gov This process, where the concentration of a chemical increases in an organism over time, is a significant concern for aquatic ecosystems.

Generally, the potential for bioaccumulation of chlorinated naphthalenes increases with the degree of chlorination. ethz.chnih.govcdc.gov However, the most highly chlorinated congeners, such as octachloronaphthalene, tend not to bioaccumulate significantly due to their very limited absorption. ethz.chnih.govcdc.gov Studies have shown that chlorinated naphthalenes are highly bioaccumulative in fish, while the effect is less pronounced in shrimp and algae. nih.gov In biota, tetra- and pentachloronaphthalene congeners are often the most predominant forms found. nih.govnih.gov

A study conducted in the Baltic Sea on a benthic food chain provides insight into the differential bioaccumulation of these compounds. The research found that tetra- and pentachloronaphthalenes exhibited biota to sediment accumulation factors (BSAFs) greater than one, indicating a tendency to accumulate in organisms from the sediment. nih.gov In contrast, the more heavily chlorinated naphthalenes had BSAFs of less than one. nih.gov This suggests a more efficient uptake and assimilation of the less chlorinated forms by organisms at the bottom of the food web, such as amphipods. nih.gov Interestingly, the study also observed a general decrease in the total concentration of polychlorinated naphthalenes (PCNs) as they moved up the food chain from amphipods to isopods and then to fourhorned sculpins. nih.gov

While specific experimental data for 1-Chloro-7-methylnaphthalene is not available, its computed XLogP3 value of 4.5 suggests a high potential for bioaccumulation. This value, an indicator of a substance's lipophilicity, falls within the range of compounds that are known to accumulate in aquatic organisms.

Table 1: Bioaccumulation Trends of Chlorinated Naphthalenes

| Congener Group | Bioaccumulation Potential | Observations in Aquatic Life |

|---|---|---|

| Monochloronaphthalenes | Lower | Readily metabolized by some organisms. nih.govsigmaaldrich.com |

| Di- to Pentachloronaphthalenes | High | Tend to predominate in biota; BSAFs > 1 observed for some. nih.govnih.govnih.gov |

| Hexa- to Heptachloronaphthalenes | Moderate to High | Accumulation may be significant but can be limited by structure. nih.gov |

Environmental Degradation Pathways

The persistence of chlorinated naphthalenes in the environment is determined by the rates of various degradation processes. These compounds are generally resistant to breaking down, but they can be degraded through biological and photolytic mechanisms. nih.gov

Biodegradation by Microorganisms Under Aerobic Conditions

Under aerobic (oxygen-present) conditions, microorganisms play a role in the breakdown of chlorinated naphthalenes. Monochloronaphthalenes, in particular, appear to be readily degradable by bacteria found in soil and water. nih.govnih.gov

Research has identified specific bacteria capable of utilizing these compounds. For instance, two bacterial species isolated from soil have been shown to use 1-chloronaphthalene (B1664548) as their sole source of carbon. nih.govsigmaaldrich.com Similarly, pseudomonad bacteria that were initially grown on naphthalene (B1677914) were found to be capable of metabolizing both 1- and 2-chloronaphthalene. nih.gov The degradation process for these less-chlorinated naphthalenes often involves the enzymatic incorporation of molecular oxygen, which hydroxylates the aromatic ring, making it more susceptible to further breakdown.

In contrast, there is limited information regarding the biodegradation of the more highly chlorinated congeners by microorganisms. nih.gov The increased chlorine content is thought to make these compounds more resistant to microbial attack. The presence of unsubstituted adjacent carbon atoms on the naphthalene ring generally increases a congener's susceptibility to metabolic degradation. ethz.chcdc.gov

Table 2: Aerobic Biodegradation of Chlorinated Naphthalenes

| Compound | Degrading Microorganism(s) | Key Findings |

|---|---|---|

| 1-Chloronaphthalene | Soil bacteria, Pseudomonas sp. | Can be used as a sole carbon source; metabolized by naphthalene-acclimated bacteria. nih.govsigmaaldrich.com |

| 2-Chloronaphthalene | Pseudomonas sp. | Metabolized by naphthalene-acclimated bacteria. nih.gov |

Photolytic Decomposition in Environmental Compartments

Chlorinated naphthalenes can absorb light within the solar spectrum, which means they can undergo direct photolysis—degradation by light—in the environment. nih.govnih.gov This process can occur in the atmosphere, in water, and on the surface of soil.

Studies on monochlorinated naphthalenes, such as 1-chloronaphthalene, have shown that they undergo photodegradation following pseudo-first-order kinetics. researchgate.net The degradation of 1-chloronaphthalene is enhanced under acidic conditions. researchgate.net The process involves the formation of reactive chemical species, including hydroxyl radicals and singlet oxygen, which contribute to the breakdown of the compound. researchgate.net

Persistence Assessment and Half-Life Determination

The persistence of a chemical in the environment is often quantified by its half-life, the time it takes for half of the initial amount to degrade. Chlorinated naphthalenes are recognized as persistent organic pollutants, meaning they remain in the environment for long periods. ethz.chwikipedia.orgcdc.gov

The persistence of these compounds generally increases with the number of chlorine atoms. nih.gov Specific half-life data is scarce, but some values have been reported for certain congeners. For example, 1,4-dichloronaphthalene (B155283) has an estimated atmospheric half-life of 2.7 days. nih.govnih.gov In biological systems, the persistence can be significant. A hexachloronaphthalene isomer was found to have half-lives of 26 days in the liver and 41 days in the adipose tissue of rats. nih.govnih.gov Extrapolations from human monitoring data have suggested that the half-life for this same isomer in humans could be as long as 1.5 to 2.4 years. nih.govnih.gov

Table 3: Reported Half-Lives for Select Chlorinated Naphthalenes

| Compound | Environmental Compartment/Organism | Reported Half-Life |

|---|---|---|

| 1,4-Dichloronaphthalene | Atmosphere | 2.7 days nih.govnih.gov |

| 1,2,3,4,6,7/1,2,3,5,6,7-Hexachloronaphthalene | Rat (Liver) | 26 days nih.govnih.gov |

| 1,2,3,4,6,7/1,2,3,5,6,7-Hexachloronaphthalene | Rat (Adipose Tissue) | 41 days nih.govnih.gov |

Exploration of Biological Activities and Molecular Interactions

Antimicrobial Activity Studies

Preliminary research has identified 1-Chloro-7-methylnaphthalene as a compound with potential antimicrobial properties.

In laboratory settings, 1-Chloro-7-methylnaphthalene has been tested for its effectiveness against various types of bacteria. Studies have shown that the compound exhibits a moderate level of activity against several bacterial strains. This suggests its potential as a possible antibacterial agent, though research is in early stages.

Table 1: Summary of In Vitro Antimicrobial Efficacy

| Compound Name | Target Organisms | Observed Efficacy |

|---|

The precise ways in which 1-Chloro-7-methylnaphthalene exerts its antimicrobial effects are still being investigated. Current understanding suggests that its mechanism of action likely involves interactions with key molecular targets within bacterial cells, such as enzymes or cellular receptors. However, the specific biochemical pathways that are disrupted by these interactions have not yet been fully characterized.

Anticancer Research Applications

The compound has also been a subject of interest in the field of oncology, specifically for its potential to hinder the growth of cancer cells.

Recent research has focused on the capacity of 1-Chloro-7-methylnaphthalene to inhibit the proliferation of cancer cells in a laboratory setting. Initial results from these in vitro studies are promising, indicating that the compound may interfere with the processes that lead to tumor growth.

The anticancer effects of 1-Chloro-7-methylnaphthalene are thought to be linked to its ability to modulate cellular signaling pathways. Initial findings suggest that the compound may interfere with the specific pathways inside cancer cells that are responsible for their uncontrolled growth. The exact molecular targets within these pathways remain a subject of ongoing research.

1-Chloro-7-methylnaphthalene can serve as a precursor in chemical synthesis. Specifically, it can be oxidized to create corresponding naphthoquinones. This is significant because the naphthoquinone structure is a core component of many compounds designed for anticancer activity. nih.govnih.gov Researchers have designed and synthesized libraries of novel naphthoquinone derivatives to improve potency and selectivity against cancer cells. nih.govrsc.org The development of these agents often involves modifying the naphthoquinone scaffold to enhance its ability to induce apoptosis (programmed cell death) and autophagy in cancer cells, often by regulating signaling pathways like the PI3K/Akt pathway. nih.govresearchgate.net The chemical properties of 1-Chloro-7-methylnaphthalene make it a candidate for use in designing and synthesizing new therapeutic agents that target specific diseases.

Table 2: Research Applications of Naphthalene-Based Compounds in Oncology

| Research Area | Application / Finding | Relevant Compound Class |

|---|---|---|

| Precursor Compound | 1-Chloro-7-methylnaphthalene can be oxidized to form naphthoquinones, which are used in drug design. | Naphthalene (B1677914) Derivatives |

| Anticancer Mechanism | Naphthoquinone derivatives can be designed to induce apoptosis and autophagy in cancer cells. nih.govresearchgate.net | Naphthoquinones |

| Signaling Pathway Modulation | The PI3K signaling pathway is a target for some naphthoquinone-based anticancer compounds. nih.govresearchgate.net | Naphthoquinones |

| Drug Development | The naphthoquinone scaffold is used to develop novel compounds with cancer cell-specific cytotoxicity. nih.govrsc.org | Naphthoquinones |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The synthesis of polysubstituted naphthalenes, including 1-Chloro-7-methylnaphthalene, has traditionally been challenging regarding regioselectivity. rsc.org Future research will likely focus on developing more precise and efficient synthetic routes that allow for the controlled functionalization at specific sites on the naphthalene (B1677914) core.

Key areas of development include:

Directed C-H Functionalization: Significant progress has been made in the C-H functionalization of naphthalene derivatives, allowing for the direct introduction of various functional groups. nih.govthieme-connect.com Future methodologies could adapt these strategies for 1-Chloro-7-methylnaphthalene, using the existing chloro or methyl groups, or a transient directing group, to guide further substitutions to other specific positions on the aromatic rings. researchgate.netnih.gov This would enable the creation of a diverse library of multi-substituted naphthalene-based molecules for various applications. nih.gov

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for constructing substituted naphthalenes. acs.org Research into developing novel catalysts and reaction conditions could improve the efficiency and selectivity of introducing the chloro and methyl groups or using them as handles for further diversification. For instance, methods that work well for halogen-substituted naphthalenes could open routes for additional functionalization via cross-coupling reactions. researchgate.net

Annulation Reactions: The construction of the naphthalene skeleton through annulation reactions is a versatile approach. thieme-connect.com Future work may focus on triflic acid-catalyzed annulation of α-aryl carbonyls with arylalkynes or palladium-catalyzed annulation of internal alkynes, which offer mild reaction conditions and the formation of multiple carbon-carbon bonds in a single step. acs.orgresearchgate.net Adapting these methods could provide more direct and atom-economical pathways to 1-Chloro-7-methylnaphthalene and its derivatives.

Skeletal Editing and Transmutation: Emerging techniques like the nitrogen-to-carbon transmutation of isoquinolines present a novel way to access substituted naphthalenes. nih.govnih.gov This skeletal editing approach, inspired by the Wittig reaction, could be explored to generate the 1-methylnaphthalene (B46632) core with high regioselectivity, which could then be selectively chlorinated. nih.govnih.gov

Table 1: Comparison of Modern Synthetic Strategies for Substituted Naphthalenes

| Methodology | Description | Potential Advantages for 1-Chloro-7-methylnaphthalene | Key References |

| Directed C-H Functionalization | Utilizes a directing group to activate and functionalize a specific C-H bond on the naphthalene ring. | High regioselectivity for further substitution; potential for late-stage functionalization. | nih.gov, thieme-connect.com, nih.gov |

| Palladium-Catalyzed Annulation | Forms the naphthalene core by cyclizing internal alkynes with aryl halides in the presence of a palladium catalyst. | Forms two C-C bonds in one step under relatively mild conditions. | acs.org |

| Aryne Cycloaddition | Involves the reaction of aryne intermediates with dienes (e.g., 2-pyrones) to form the naphthalene system. | Access to highly functionalized naphthalenes with a wide variety of substituents. | rsc.org |

| Skeletal Transmutation | Converts a heterocyclic core (e.g., isoquinoline) into a naphthalene ring system. | Novel route offering different starting materials and potential for isotopic labeling. | nih.gov, nih.gov |

Advanced Mechanistic Insights into Reactivity and Selectivity

A deeper understanding of the electronic and steric effects governing the reactivity of 1-Chloro-7-methylnaphthalene is crucial for its strategic use in synthesis. The interplay between the electron-withdrawing chloro group and the electron-donating, activating methyl group at different positions dictates the molecule's behavior in chemical reactions.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bond energies, and transition states of reactions involving 1-Chloro-7-methylnaphthalene. nih.gov These studies can help predict the most likely sites for electrophilic or nucleophilic attack and explain observed regioselectivity in functionalization reactions. nih.gov For example, mechanistic studies on the C-H methylation of 1-naphthaldehyde (B104281) have shown that the electronic density of the position plays a key role in determining the reaction's outcome. nih.gov

Kinetic and Spectroscopic Studies: Detailed kinetic analysis of reactions, such as oxidation or substitution, can elucidate reaction pathways and the influence of the substituents. nih.gov Spectroscopic techniques can be used to identify transient intermediates, such as the tetrachloro-derivatives of 1-methylnaphthalene formed during chlorination, providing a clearer picture of the reaction mechanism. rsc.org

Understanding Competing Reactions: The chlorination of 1-methylnaphthalene is known to produce both substitution and addition products. rsc.org A more profound mechanistic understanding is needed to control these competing pathways, allowing for the selective synthesis of either the desired substituted naphthalene or its saturated tetralin derivatives.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. rsc.org Future research on 1-Chloro-7-methylnaphthalene will likely prioritize the development of more sustainable methods.

Promising avenues include:

Solvent-Free or Aqueous Synthesis: Developing synthetic routes that use water as a solvent or are conducted under solvent-free conditions would significantly reduce the use of hazardous organic solvents. rsc.org For example, hydrothermal condensation has been successfully used for the quantitative synthesis of naphthalene bisimides without organic solvents or catalysts. rsc.org

Catalyst Efficiency and Reusability: Research into more efficient and recyclable catalysts, such as novel palladium-N-heterocyclic carbene (NHC) complexes, can lead to more environmentally friendly Suzuki-Miyaura reactions and other cross-coupling methods. who.int

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the reactants into the final product are highly desirable. Annulation and C-H functionalization reactions are often more atom-economical than traditional multi-step synthetic sequences. thieme-connect.comacs.org

Biodegradability and Environmental Fate: While monochloronaphthalenes are considered more readily degradable by microorganisms under aerobic conditions than their more highly chlorinated counterparts, detailed studies on the environmental fate of 1-Chloro-7-methylnaphthalene are lacking. nih.gov Future research should investigate its biodegradation pathways and potential for bioaccumulation to ensure its applications are environmentally benign.

Role in Advanced Materials Science and Functional Molecule Design

Naphthalene and its derivatives are fundamental building blocks in materials science, valued for their electronic and optical properties. acs.org The specific substitution pattern of 1-Chloro-7-methylnaphthalene makes it a candidate for designing novel functional materials.

Emerging applications could be found in:

Organic Electronics: Naphthalene diimides are widely studied n-type semiconductors. rsc.org The 1-Chloro-7-methylnaphthalene core could be functionalized to create new π-extended systems for use in organic field-effect transistors (OFETs), potentially offering ambipolar performance when combined with other materials like copper hexadecafluorophthalocyanine. rsc.orgnih.gov

Electrochromic Materials: Phthalimide derivatives containing a naphthalene bridge have been investigated as stable cathodic electrochromic materials. rasayanjournal.co.in The 1-Chloro-7-methylnaphthalene scaffold could be incorporated into such systems to tune their electrochemical and optical properties, leading to materials that change color reversibly upon electrochemical reduction. rasayanjournal.co.in

Precursors for Bioactive Molecules: The naphthalene scaffold is present in many biologically active compounds. mdpi.comnih.gov Site-specific functionalization of 1-Chloro-7-methylnaphthalene could provide a platform for synthesizing new analogues of anticancer agents, such as naphthoquinones, or antimicrobial compounds. nih.govnih.gov The chloro- and methyl- groups can be used as synthetic handles to introduce pharmacologically important moieties.

Refined Environmental Monitoring and Remediation Strategies

As with other chlorinated aromatic compounds, the potential for environmental persistence necessitates the development of sensitive monitoring and effective remediation techniques.

Future research in this area should focus on:

Advanced Analytical Methods: While methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used for detecting chloronaphthalenes, there is a need for more rapid and sensitive techniques for in-field monitoring. researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) combined with solid-phase extraction (SPE) and fluorescence detection has shown promise for analyzing naphthalene and its metabolites at nanomol levels and could be adapted for 1-Chloro-7-methylnaphthalene. researchgate.netresearchgate.net

Bioremediation and Phytoremediation: Research into microorganisms capable of degrading monochloronaphthalenes could lead to effective bioremediation strategies for contaminated sites. nih.gov Phytoremediation, which uses plants to remove or degrade contaminants, is another cost-effective and environmentally friendly approach that warrants further investigation for chloronaphthalenes. augustmack.com

Chemical Remediation Technologies: In-situ chemical reduction (ISCR) using materials like zero-valent iron is a primary method for remediating chlorinated solvents and could be explored for chlorinated naphthalenes. researchgate.net Additionally, understanding the transformation of naphthalene derivatives during thermochemical processes like pyrolysis is crucial for managing waste streams and preventing the formation of more hazardous byproducts.

Q & A

Q. What are the primary routes of exposure studied for 1-chloro-7-methylnaphthalene in toxicological research?

Toxicological studies prioritize inhalation, oral, and dermal/ocular exposure routes, as these are critical for assessing systemic effects such as hepatic, renal, and respiratory outcomes. Experimental designs often follow standardized inclusion criteria, such as those outlined in Table B-1 of the ATSDR systematic review framework, which categorizes health outcomes by exposure pathway and species (human or laboratory mammals) .

Q. Which health outcomes are prioritized in toxicological assessments of 1-chloro-7-methylnaphthalene?

Key systemic effects under investigation include hepatic, renal, respiratory, and hematological outcomes, as well as mortality and body weight changes. These are identified through systematic reviews that screen for studies meeting predefined inclusion criteria (e.g., Table B-1) . Mechanistic studies often focus on metabolic pathways, such as cytochrome P450-mediated bioactivation, which may explain organ-specific toxicity .

Q. What databases and search strategies are recommended for compiling literature on 1-chloro-7-methylnaphthalene?

Researchers should use PubMed, TOXCENTER, and the National Technical Reports Library (NTRL) with tailored query strings combining CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and keywords like "toxicokinetics" or "biomarkers." Grey literature (e.g., technical reports, theses) should also be included after peer review for relevance .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data across studies on 1-chloro-7-methylnaphthalene?

Contradictions often arise from variability in experimental design (e.g., dose ranges, exposure durations) or risk of bias (e.g., inadequate randomization). To resolve these, apply tools like the Risk of Bias Questionnaire for Animal Studies (Table C-7), which evaluates dose randomization and allocation concealment . Confidence ratings (High to Very Low) should guide data weighting during evidence synthesis .

Q. What methodologies are recommended for assessing the risk of bias in experimental animal studies?

Use structured questionnaires (e.g., Table C-7) to evaluate:

- Randomization of administered doses.

- Concealment of group allocation.

- Completeness of outcome reporting. Studies with "Low" or "Very Low" confidence ratings due to methodological flaws (e.g., missing controls) should be interpreted cautiously .

Q. How should conflicting evidence from human and animal studies on hepatotoxicity be integrated?

Q. What analytical methods are used to quantify 1-chloro-7-methylnaphthalene in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is standard for detecting naphthalene derivatives in air, water, and soil. Environmental monitoring protocols should align with frameworks like Table B-1, which specifies media types (air, sediment) and biomonitoring approaches (e.g., occupational population sampling) .

Methodological Guidance

Q. How are data extracted and standardized in systematic reviews of 1-chloro-7-methylnaphthalene?

Customized data forms (e.g., Table C-2) capture species, exposure duration, dose-response relationships, and statistical methods. For multi-experiment studies, separate records are created per species or protocol to avoid confounding .

Q. What criteria determine the inclusion of non-peer-reviewed studies in hazard assessments?

Non-peer-reviewed studies undergo rigorous scrutiny by at least three ATSDR-selected experts to evaluate relevance and minimize conflict of interest. Critical studies (e.g., those identifying novel biomarkers) may be translated into English for full review .

Q. How are mechanistic insights incorporated into toxicity profiles?

Mechanistic data (e.g., metabolic activation pathways) are evaluated alongside empirical evidence using the "Level of Evidence" framework (Step 7). For example, in vitro studies showing CYP-mediated bioactivation may support in vivo hepatotoxicity findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.